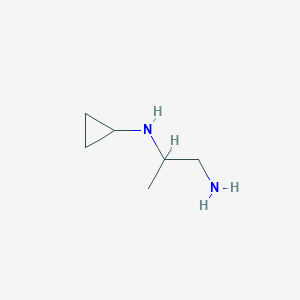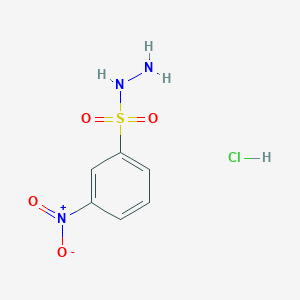
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring attached to a substituted phenyl group. The presence of the chiral center at the pyrrolidine ring makes it an interesting compound for various applications in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-diethylbenzaldehyde and (S)-pyrrolidine-2-carboxylic acid.
Condensation Reaction: The aldehyde group of 4-chloro-3,5-diethylbenzaldehyde reacts with the amine group of (S)-pyrrolidine-2-carboxylic acid under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (S)-enantiomer.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: A similar compound with methyl groups instead of ethyl groups on the phenyl ring.
2-(4-Chloro-3,5-diethylphenyl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is unique due to its specific chiral center and the presence of ethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H20ClN |
|---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-3,5-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20ClN/c1-3-10-8-12(13-6-5-7-16-13)9-11(4-2)14(10)15/h8-9,13,16H,3-7H2,1-2H3/t13-/m0/s1 |
InChI Key |
DRBARZXVLJQCII-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1Cl)CC)[C@@H]2CCCN2 |
Canonical SMILES |
CCC1=CC(=CC(=C1Cl)CC)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)





![1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)

![6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13327973.png)
![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)
![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)
